![molecular formula C12H12N2S B1424986 6-(4-Ethylphenyl)pyridazine-3-thiol CAS No. 1225550-38-8](/img/structure/B1424986.png)
6-(4-Ethylphenyl)pyridazine-3-thiol
Overview
Description
“6-(4-Ethylphenyl)pyridazine-3-thiol” is a chemical compound with the molecular formula C12H12N2S and a molecular weight of 216.30 . It’s a research-use-only product .
Molecular Structure Analysis
The molecular structure of “6-(4-Ethylphenyl)pyridazine-3-thiol” is characterized by the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains an ethylphenyl group and a thiol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Ethylphenyl)pyridazine-3-thiol” are not fully detailed in the search results. The compound has a molecular weight of 216.30 .Scientific Research Applications
Pharmaceutical Research PDE-III Inhibitors
Pyridazine derivatives have been explored for their potential as phosphodiesterase (PDE) inhibitors, particularly PDE-III inhibitors, which are relevant in treating cardiovascular diseases. A related compound, 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one, has shown potency in this area .
Organic Synthesis Cycloaddition Reactions
Pyridazine compounds can participate in [3 + n] cycloaddition reactions, which are valuable in creating complex organic molecules. These reactions can lead to the formation of polycyclic structures with potential applications in material science and pharmaceuticals .
Antifungal Agents
Some pyridazine derivatives exhibit antifungal properties. While the specific compound “6-(4-Ethylphenyl)pyridazine-3-thiol” may not have been studied for this application, related molecules such as 5-Chloro-6-Phenylpyridazin-3(2H) have been developed for their antifungal activity .
properties
IUPAC Name |
3-(4-ethylphenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYQNLNXOKMANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=S)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylphenyl)pyridazine-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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